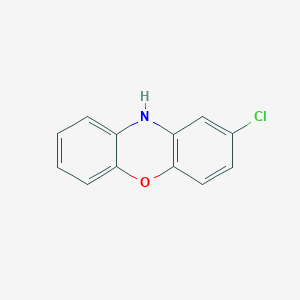

2-Chlorophenoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-10H-phenoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPPJJZCOCPXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442763 | |

| Record name | 2-chlorophenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56821-03-5 | |

| Record name | 2-chlorophenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chlorophenoxazine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenoxazine, a derivative of the phenoxazine heterocyclic scaffold, has emerged as a compound of interest in oncology research. This technical guide delineates the current understanding of the multifaceted mechanism of action of this compound and its analogs in cancer cells. The core mechanisms involve the induction of apoptosis through the inhibition of critical cell survival pathways, alteration of the intracellular pH environment, and the potential to overcome multidrug resistance. This document provides a comprehensive overview of the key signaling pathways affected, detailed experimental protocols for investigation, and quantitative data on its efficacy.

Core Mechanisms of Action

The anticancer effects of this compound and related phenoxazine compounds are not attributed to a single mode of action but rather a combination of synergistic cellular events that culminate in cancer cell death.

Inhibition of the PI3K/Akt Signaling Pathway

A primary and well-documented mechanism of action for phenoxazine derivatives is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical mediator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.

N10-substituted phenoxazines, including this compound derivatives, have been shown to strongly inhibit the phosphorylation of Akt. The inhibition of Akt phosphorylation prevents the downstream signaling cascade that promotes cell survival and suppresses apoptosis. This disruption of a key survival pathway is a significant contributor to the pro-apoptotic effects of these compounds.

Caption: Figure 1: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Induction of Apoptosis via Intracellular Acidification

Cancer cells often exhibit a higher intracellular pH (pHi) compared to normal cells, a phenomenon linked to the Warburg effect and enhanced glycolytic metabolism[1]. Phenoxazine compounds, such as 2-aminophenoxazine-3-one (structurally similar to this compound), have been demonstrated to cause a rapid and significant dose-dependent decrease in the pHi of various cancer cells[1][2].

This intracellular acidification is believed to disrupt cellular homeostasis and inhibit the activity of pH-sensitive glycolytic enzymes, thereby reversing the Warburg effect. Furthermore, a lower pHi is associated with the activation of apoptotic pathways, suggesting a causal link between the reduction in pHi and the induction of apoptosis by these compounds[1].

Modulation of Bcl-2 Family Proteins

The process of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. Some studies on phenoxazine derivatives have indicated a downregulation of the anti-apoptotic protein Bcl-2, which would shift the cellular balance towards apoptosis.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). One of the key players in MDR is the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of anticancer drugs out of the cell. N10-substituted 2-chlorophenoxazines have been characterized as potent modulators of MDR[3]. They have been shown to inhibit P-gp-mediated efflux, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents like vinblastine[3]. This suggests that this compound derivatives could be used in combination therapies to resensitize resistant tumors.

Potential Mechanisms of Action

While not as extensively documented specifically for this compound, the following mechanisms are plausible based on the known activities of similar compounds and general principles of cancer biology.

Generation of Reactive Oxygen Species (ROS)

Many anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell cycle arrest and apoptosis[4][5]. While cancer cells often have elevated basal levels of ROS, a further increase can push them beyond a tolerable threshold, triggering cell death[5][6]. The potential for this compound to induce ROS production in cancer cells warrants further investigation as a contributing factor to its cytotoxicity.

Induction of Cell Cycle Arrest

Disruption of the normal cell cycle is a common strategy for anticancer drugs. By arresting cells at specific checkpoints, these agents can prevent cell division and induce apoptosis. While direct evidence for this compound is pending, related compounds have been shown to induce cell cycle arrest, often at the G2/M phase. This is a plausible mechanism that could contribute to the overall anticancer activity of this compound.

Quantitative Data

Table 1: Cytotoxicity (IC50) of Phenoxazine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Phx-3 (2-aminophenoxazine-3-one) | MCF-7 | Breast Cancer | < 10 | |

| Phx-3 (2-aminophenoxazine-3-one) | A431 | Epidermoid Carcinoma | < 10 | |

| Phx-3 (2-aminophenoxazine-3-one) | KCP-4 | Cisplatin-Resistant Epidermoid Cancer | < 10 | |

| Phx-3 (2-aminophenoxazine-3-one) | A549 | Lung Adenocarcinoma | < 10 | |

| Phx-3 (2-aminophenoxazine-3-one) | MIA PaCa-2 | Pancreatic Cancer | < 10 | |

| Phx-3 (2-aminophenoxazine-3-one) | ACHN | Renal Carcinoma | < 10 | |

| Phx-3 (2-aminophenoxazine-3-one) | U251MG | Glioblastoma | < 10 | |

| Phx-1 | A549 | Lung Adenocarcinoma | > 20 | |

| Phx-1 | MCF-7 | Breast Cancer | > 20 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Caption: Figure 2: MTT Assay Workflow.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Western Blotting for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt.

-

Protocol:

-

Treat cells with this compound and prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

Intracellular pH Measurement (BCECF-AM Staining)

This method utilizes a fluorescent dye to measure the intracellular pH.

-

Principle: BCECF-AM is a cell-permeable dye that is cleaved by intracellular esterases to the fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine the intracellular pH.

-

Protocol:

-

Load the cells with the BCECF-AM dye by incubating them in a buffer containing the dye.

-

Wash the cells to remove any extracellular dye.

-

Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while monitoring the emission at a single wavelength (e.g., 535 nm).

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Calibrate the fluorescence ratio to pH values using a calibration curve generated with buffers of known pH in the presence of an ionophore like nigericin.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer compounds with a multimodal mechanism of action. Their ability to inhibit the critical Akt survival pathway, induce apoptosis through intracellular acidification, and potentially overcome multidrug resistance makes them attractive candidates for further development. Future research should focus on elucidating the precise molecular targets of this compound, further investigating its effects on ROS production and cell cycle progression, and evaluating its efficacy in in vivo models, both as a monotherapy and in combination with existing chemotherapeutic agents. A deeper understanding of its pharmacological profile will be crucial for its potential translation into a clinical setting.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. bu.edu [bu.edu]

- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Two Faces of Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phenoxazines in Inducing Apoptosis: A Technical Guide

Disclaimer: This technical guide focuses on the well-researched compound 2-aminophenoxazine-3-one (Phx-3) as a potent inducer of apoptosis in cancer cells. While the initial query specified "2-Chlorophenoxazine," publicly available research on its direct role in apoptosis is limited. However, derivatives of this compound, such as N10-substituted phenoxazines, have been shown to inhibit the pro-survival Akt signaling pathway, suggesting a potential role for the this compound scaffold in anticancer research. Due to the extensive data available for Phx-3, it will serve as the primary subject of this guide to illustrate the pro-apoptotic mechanisms of the phenoxazine class of compounds.

Executive Summary

Phenoxazine compounds, particularly 2-aminophenoxazine-3-one (Phx-3), have emerged as significant agents in cancer research due to their ability to selectively induce apoptosis in malignant cells. This guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to Phx-3-induced apoptosis. The primary mechanisms of action include the reduction of intracellular pH (pHi), inhibition of pro-survival signaling pathways such as PI3K/Akt, generation of reactive oxygen species (ROS), and modulation of Bcl-2 family proteins, ultimately leading to the activation of the caspase cascade and programmed cell death. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Core Mechanisms of 2-Aminophenoxazine-3-one (Phx-3) Induced Apoptosis

Phx-3 induces apoptosis through a multi-faceted approach, targeting several key cellular processes. The primary mechanisms are detailed below.

Intracellular pH (pHi) Reduction

A hallmark of many cancer cells is a higher intracellular pH compared to normal cells, which is associated with the Warburg effect and enhanced glycolysis. Phx-3 has been shown to cause a rapid and significant dose-dependent decrease in the pHi of various cancer cells.[1] This intracellular acidification is believed to disrupt the homeostasis of cancer cells, creating an environment that is unfavorable for their survival and conducive to apoptosis.[1] The reduction in pHi may be attributed to the inhibition of the Na+/H+ exchanger 1 (NHE1).[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Phx-3 has been demonstrated to strongly suppress this pathway by inhibiting the phosphorylation of Akt.[1] By downregulating Akt signaling, Phx-3 removes a key anti-apoptotic signal, thereby sensitizing cancer cells to apoptotic stimuli.

Induction of Mitochondrial Dysfunction

Phx-3 induces the intrinsic pathway of apoptosis by targeting the mitochondria. Treatment with Phx-3 leads to a loss of mitochondrial membrane potential (ΔΨm), which is an early and irreversible step in apoptosis.[1] This mitochondrial depolarization is followed by the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Phx-3 has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2.[2][3] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the permeabilization of the outer mitochondrial membrane.

Generation of Reactive Oxygen Species (ROS) and JNK Activation

In some cancer cell lines, such as the glioblastoma cell line LN229, Phx-3 has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[4] The increase in ROS leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a member of the MAPK family, which in turn promotes apoptosis.[4]

Caspase Activation

The signaling cascades initiated by Phx-3 converge on the activation of caspases, the executioners of apoptosis. The apoptotic effects of Phx-3 have been shown to be dependent on a caspase signaling pathway, with evidence of caspase-3 activation.[2]

Quantitative Data on Phx-3 Induced Apoptosis

The pro-apoptotic and cytotoxic effects of Phx-3 have been quantified in various cancer cell lines. The following tables summarize key data from published studies.

Table 1: Cytotoxicity of Phx-3 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data not specified |

| A431 | Epidermoid Carcinoma | Data not specified |

| KCP-4 | - | Data not specified |

| A549 | Lung Adenocarcinoma | Data not specified |

| KLM-1 | Pancreatic Cancer | Data not specified |

| MIA PaCa-2 | Pancreatic Cancer | Data not specified |

| ACHN | Renal Cell Adenocarcinoma | Data not specified |

| LoVo-1 | Colorectal Adenocarcinoma | Data not specified |

| U251MG | Glioblastoma | Data not specified |

| Y-79 | Retinoblastoma | Data not specified |

Note: Specific IC50 values from the provided search results were not consistently available in a tabular format. The original source document should be consulted for precise values.[1]

Table 2: Apoptotic Cell Population Induced by Phx-3

| Cell Line | Treatment | 3h (%) | 6h (%) | 9h (%) |

| MCF-7 | 7 µM Phx-3 | ~15 | ~25 | ~35 |

| MCF-7 | 14 µM Phx-3 | ~20 | ~40 | ~60 |

| A431 | 7 µM Phx-3 | ~10 | ~20 | ~30 |

| A431 | 14 µM Phx-3 | ~15 | ~30 | ~45 |

Data is estimated from graphical representations in the source material and represents the percentage of apoptotic cells detected by the loss of mitochondrial membrane potential.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Phx-3-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effects of Phx-3.

Methodology:

-

Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Phx-3 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Phx-3 treatment.

Methodology:

-

Seed cells in culture plates and treat with Phx-3 for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To assess the effect of Phx-3 on mitochondrial integrity.

Methodology:

-

Treat cells with Phx-3 for the desired time points.

-

Incubate the cells with the JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

The shift in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy.[1]

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of Phx-3 on the expression levels of apoptosis-related proteins (e.g., Bcl-2, Akt, p-Akt, caspases).

Methodology:

-

Treat cells with Phx-3 and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Phx-3-Induced Apoptosis

Caption: Signaling cascade of Phx-3-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing Phx-3-induced apoptosis.

References

- 1. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminophenoxazin-3-One | C12H8N2O2 | CID 72725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-Chlorophenoxazine in Multidrug Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in the effective chemotherapeutic treatment of cancer and infectious diseases. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3][4] The phenoxazine scaffold has emerged as a promising chemotype for the development of MDR modulators. This technical guide focuses on 2-Chlorophenoxazine and its N10-substituted derivatives, providing an in-depth analysis of their mechanism of action, structure-activity relationships, and potential as chemosensitizing agents to reverse multidrug resistance.

The Core Challenge: P-glycoprotein-Mediated Multidrug Resistance

P-glycoprotein (P-gp), the product of the MDR1 (ABCB1) gene, is an ATP-dependent efflux pump with broad substrate specificity.[3][5] In cancer cells, its overexpression leads to decreased intracellular accumulation of various structurally and functionally diverse anticancer drugs, including taxanes, vinca alkaloids, and anthracyclines.[1][3] This renders the cells cross-resistant to a wide range of therapeutic agents. The development of P-gp inhibitors, or chemosensitizers, that can be co-administered with conventional chemotherapy is a critical strategy to overcome MDR.[5][6]

Mechanism of Action of this compound Derivatives

Research indicates that this compound and its N10-substituted analogs primarily function by directly interacting with and inhibiting the P-glycoprotein efflux pump.

Direct Inhibition of P-glycoprotein Efflux

The primary mechanism by which this compound derivatives reverse MDR is through the direct inhibition of P-gp-mediated drug efflux.[7] Studies using drug-resistant cell lines, such as KB8-5, have demonstrated that these compounds enhance the intracellular accumulation of P-gp substrates like vinblastine (VLB) and slow their subsequent efflux from the cells.[7] This action is specific to MDR cells, with little activity observed in the parental drug-sensitive cell lines.[7] The interaction is believed to be a direct binding event with the P-gp transporter.[7]

Caption: P-gp Inhibition by this compound.

Stimulation of P-gp ATPase Activity

Interestingly, some this compound derivatives, similar to the known MDR modulator verapamil, have been shown to stimulate the vanadate-sensitive ATPase activity of P-gp.[7] P-gp-mediated drug efflux is an energy-dependent process that relies on ATP hydrolysis.[5] The stimulation of ATPase activity suggests that these compounds are recognized by and interact with the transporter's drug-binding and/or ATP-binding domains, leading to non-productive ATP hydrolysis that uncouples the transport function, effectively inhibiting drug efflux.[7]

P-glycoprotein-Independent Mechanisms

While P-gp inhibition is a major factor, some N-substituted phenoxazines have been observed to enhance Vinca alkaloid accumulation in cell lines with very low or undetectable levels of P-glycoprotein.[8] This suggests that at least part of their activity may be mediated through P-gp-independent mechanisms, the specifics of which require further investigation.[8]

Activity Against Bacterial Multidrug Resistance

The utility of phenoxazine derivatives extends beyond cancer chemotherapy. Studies have shown that 2,10-disubstituted phenoxazines can potentiate the activity of several antibiotics (including streptomycin, gentamicin, kanamycin, and amikacin) against resistant strains of Escherichia coli.[9] This indicates that these compounds can also reverse multiple antibiotic resistance in bacteria, likely by inhibiting bacterial efflux pumps.[9]

Structure-Activity Relationship (SAR)

The effectiveness of phenoxazine derivatives as MDR modulators is highly dependent on their chemical structure. Key features influencing activity have been identified:

-

Hydrophobic Tricyclic Ring : A hydrophobic phenoxazine core is essential for activity.

-

C-2 Chlorine Atom : The presence of a chlorine atom at the C-2 position of the phenoxazine ring is a critical structural feature for optimal MDR modulation.[7]

-

N10-Substituent : A tertiary amine group located four carbons away from the tricyclic ring at the N-10 position is associated with high potency.[7]

-

Lipophilicity : There is a good correlation between the lipophilicity (logP) of the compounds and their ability to enhance drug accumulation, highlighting its importance, although it is not the sole determinant of potency.[7]

Quantitative Data on MDR Reversal

The efficacy of this compound derivatives has been quantified in several studies, primarily focusing on their ability to reverse resistance to vinblastine (VLB).

Table 1: Effect of 2-Chloro-N10-Substituted Phenoxazines on Vinblastine (VLB) Accumulation and Resistance (Data synthesized from cited literature[7])

| Cell Line | Resistance to VLB (Fold) | Compound Type | Concentration | Effect on VLB Accumulation | Resistance Reversal |

| KB8-5 (MDR) | 37-fold | 2-Chloro-N10-Substituted Phenoxazines | 100 µM | Greater than Verapamil | Complete Reversal |

| KB3-1 (Sensitive) | - | 2-Chloro-N10-Substituted Phenoxazines | 100 µM | Little to no activity | Not Applicable |

| GC3/c1 (MDR Colon) | Not Specified | Active this compound Derivatives | IC10 | Partial Reversal | Partial Reversal |

| BC19/3 (MDR Breast) | 86-fold | Active this compound Derivatives | IC10 | Significant Increase | Complete Reversal |

Table 2: Specificity of Chemosensitization by this compound Derivatives (Data synthesized from cited literature[7])

| Cell Line | Chemotherapeutic Agent | Resistance (Fold) | Compound Type | Result |

| BC19/3 (MDR Breast) | Vinblastine | 86-fold | Active this compound Derivatives | Complete Sensitization |

| BC19/3 (MDR Breast) | Taxol | Not Specified | Active this compound Derivatives | Partial Sensitization |

| BC19/3 (MDR Breast) | Doxorubicin | Not Specified | Active this compound Derivatives | Partial Sensitization |

These data indicate that while this compound derivatives are highly effective at reversing VLB resistance, they may show some substrate specificity, only partially sensitizing cells to other P-gp substrates like taxol and doxorubicin.[7]

Apoptotic Induction via Intracellular pH Reduction

Beyond MDR modulation, certain phenoxazine compounds have been shown to induce apoptosis in cancer cells through a distinct mechanism. Some derivatives, such as 2-aminophenoxazine-3-one (Phx-3), cause a rapid and drastic dose-dependent decrease in intracellular pH (pHi) in various cancer cell lines.[10][11] Cancer cells often exhibit a higher pHi (pH 7.5-7.7) compared to normal cells (pH 7.3-7.4), a phenomenon linked to the Warburg effect.[10][11] The reduction of this elevated pHi perturbs intracellular homeostasis, leading to a decrease in mitochondrial membrane potential and subsequent apoptosis.[10]

Caption: Apoptosis Induction by Phenoxazines via pHi Reduction.

Key Experimental Protocols

Vinblastine Accumulation Assay

This assay quantifies the ability of a modulator to increase the intracellular concentration of a fluorescently-labeled or radiolabeled P-gp substrate.

Methodology:

-

Cell Culture: Seed MDR-positive cells (e.g., KB8-5) and their drug-sensitive parental line (e.g., KB3-1) in appropriate culture plates and grow to ~80% confluency.

-

Pre-incubation: Wash cells with a suitable buffer (e.g., PBS). Pre-incubate the cells with the test compound (e.g., 100 µM this compound derivative) or a control modulator (e.g., verapamil) for 30-60 minutes at 37°C.

-

Substrate Addition: Add a known concentration of radiolabeled substrate (e.g., [³H]-vinblastine) to the medium and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Termination: Stop the accumulation by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: Measure the intracellular radioactivity using a scintillation counter. Determine the total protein content of the lysate using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Normalize the radioactivity (counts per minute) to the protein concentration. Compare the accumulation in treated cells to untreated controls to determine the fold-increase.

Caption: Workflow for a Vinblastine Accumulation Assay.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate by P-gp in isolated cell membranes in the presence of a test compound.

Methodology:

-

Membrane Preparation: Isolate membranes rich in P-gp from MDR cells or baculovirus-infected Sf9 cells overexpressing P-gp.

-

Assay Reaction: Incubate the membrane vesicles with the test compound (this compound derivative) in an ATPase assay buffer containing ATP and magnesium ions at 37°C. Include a control with sodium orthovanadate, a known inhibitor of P-gp ATPase activity.

-

Inorganic Phosphate (Pi) Measurement: After a set time, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The P-gp-specific ATPase activity is calculated as the difference between the total Pi released and the Pi released in the presence of vanadate. Compare the activity in the presence of the test compound to a basal (no compound) control.

Cytotoxicity and Chemosensitization Assay (MTT Assay)

This assay determines the concentration at which a compound is cytotoxic (IC50) and its ability to sensitize resistant cells to a chemotherapeutic agent.

Methodology:

-

Cell Seeding: Seed MDR cancer cells in 96-well plates.

-

Drug Addition: Add serial dilutions of the chemotherapeutic agent (e.g., vinblastine) alone, the test modulator (this compound derivative) alone, or a combination of both. Often, the modulator is used at a fixed, non-toxic concentration (e.g., its IC10).

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot dose-response curves to determine the IC50 values. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds for combating multidrug resistance. Their primary mechanism involves the direct inhibition of P-glycoprotein, effectively restoring the sensitivity of resistant cancer cells to conventional chemotherapeutics like vinblastine.[7] Furthermore, their potential activity against bacterial MDR and their ability to induce apoptosis through novel mechanisms broaden their therapeutic potential.[9][10][11]

Future research should focus on:

-

Optimizing SAR: Synthesizing and screening new derivatives to improve potency, reduce toxicity, and broaden the spectrum of chemosensitization to other drugs like taxanes and doxorubicins.

-

Elucidating P-gp-Independent Mechanisms: Investigating the alternative pathways by which these compounds may exert their effects to identify new therapeutic targets.[8]

-

In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

-

Clinical Translation: Designing clinical trials to assess the potential of co-administering a lead this compound derivative with standard chemotherapy regimens in patients with resistant tumors.

References

- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Tivozanib reverses multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidrug Resistance (MDR): A Widespread Phenomenon in Pharmacological Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Characterization of 2-chloro-N10-substituted phenoxazines for reversing multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of N-substituted phenoxazines directed toward reversing Vinca alkaloid resistance in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chlorophenoxazine's Effect on the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of 2-Chlorophenoxazine on the critical PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Data Presentation

The inhibitory activity of this compound and its derivatives has been evaluated, demonstrating a clear impact on the PI3K/Akt/mTOR pathway. The available quantitative data is summarized below.

| Compound | Assay Type | Target | IC50 Value | Cell Line(s) | Reference |

| This compound | In vitro Kinase Assay | Akt | 2-5 µM | Not specified | [1] |

Note: Further quantitative data for this compound on specific PI3K isoforms or mTOR, as well as IC50 values from cell viability assays on a broad range of cancer cell lines, are not extensively available in the reviewed literature. Studies on related phenoxazine derivatives, such as 2-aminophenoxazine-3-one (Phx-3), have shown cytotoxic effects on various cancer cell lines with IC50 values generally ranging from less than 8 µM to 21.5 µM[2].

Studies on N10-substituted derivatives of this compound have indicated that lipophilicity, influenced by the length of the N10-alkyl chain, plays a crucial role in the inhibition of Akt phosphorylation. The inhibitory potency follows the order: N10-hexyl > N10-pentyl > N10-butyl > N10-propyl, with the presence of a chlorine atom at the C-2 position enhancing this activity[3][4][5].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on the PI3K/Akt/mTOR pathway. The following are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as those from pancreatic, lung, or breast cancer. For example, KLM-1 and MIA-PaCa-2 (pancreatic cancer) have been used in studies with related phenoxazine derivatives[3].

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) should be run in parallel in all experiments.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt (e.g., p-Akt Ser473), mTOR, and downstream effectors like p70S6K and 4E-BP1. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI3K or Akt.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes the recombinant kinase (e.g., PI3Kα or Akt1), a lipid substrate (e.g., PIP2 for PI3K), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes)[6].

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit such as ADP-Glo™ Kinase Assay. This assay converts the generated ADP to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. promega.de [promega.de]

Methodological & Application

Application Notes and Protocols for 2-Chlorophenoxazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Chlorophenoxazine in cell culture experiments. The protocols outlined below are intended to assist in investigating its potential as an anti-cancer agent and a modulator of multidrug resistance.

Introduction

This compound is a phenoxazine derivative that has demonstrated potential in cancer research. Its mechanisms of action include the inhibition of P-glycoprotein (P-gp) mediated drug efflux, which is a common cause of multidrug resistance (MDR) in cancer cells[1]. Additionally, it has been shown to inhibit the phosphorylation of Akt, a key protein in cell survival signaling pathways[2]. Related phenoxazine compounds have also been observed to induce apoptosis and cytotoxicity in various cancer cell lines by reducing intracellular pH[2][3].

Data Presentation

The following table summarizes quantitative data for this compound and related phenoxazine compounds from published studies. This information is crucial for designing experiments and determining appropriate treatment concentrations.

| Compound | Cell Line | Assay | Concentration/Value | Incubation Time | Reference |

| 2-chloro-N10-substituted phenoxazines | KB8-5 (multidrug-resistant) | Vinblastine accumulation | 100 µM | Not specified | [1] |

| Phx-3 (2-aminophenoxazine-3-one) | MCF-7 (breast cancer) | Cytotoxicity (MTT) | IC50: 14.5 µM | 72 hours | [2] |

| Phx-3 (2-aminophenoxazine-3-one) | A431 (skin cancer) | Cytotoxicity (MTT) | IC50: 17.5 µM | 72 hours | [2] |

| Phx-3 (2-aminophenoxazine-3-one) | A549 (lung cancer) | Cytotoxicity (MTT) | IC50: 12.5 µM | 72 hours | [2] |

| Phx-1 (related phenoxazine) | Various cancer cell lines | Cytotoxicity (MTT) | IC50 values range from 25 µM to >100 µM | 72 hours | [2] |

| Phx-3 (2-aminophenoxazine-3-one) | MCF-7, A431 | Apoptosis (Mitochondrial membrane potential) | 7 and 14 µM | 3, 6, and 9 hours | [2] |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic techniques should be strictly followed for all cell culture procedures.

-

Cell Line Selection: Choose appropriate cancer cell lines for your study. For multidrug resistance studies, a drug-sensitive parental line and its drug-resistant counterpart (e.g., KB-3-1 and KB-8-5) are recommended[1]. For general cytotoxicity and apoptosis studies, commonly used cancer cell lines such as MCF-7 (breast), A549 (lung), or HeLa (cervical) can be used.

-

Media Preparation: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin is commonly used[4].

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Passaging: When cells reach 80-90% confluency, detach adherent cells using a trypsin-EDTA solution. Resuspend the cells in fresh medium and re-plate at a lower density for continued growth.

Preparation of this compound Stock Solution

-

Dissolving the Compound: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound[2][5][6].

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay can quantify the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Staining:

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Akt and NF-κB Pathway Analysis

This protocol allows for the investigation of this compound's effect on key signaling proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Characterization of 2-chloro-N10-substituted phenoxazines for reversing multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicine.uky.edu [medicine.uky.edu]

- 5. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving 2-Chlorophenoxazine in DMSO for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenoxazine is a phenoxazine derivative that has garnered interest in biomedical research, particularly for its role as an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in in vitro studies, along with recommended working concentrations and considerations for minimizing solvent-induced cytotoxicity.

Data Presentation

Solubility and Stock Solution Parameters

| Parameter | Value | Reference |

| Compound | This compound | |

| CAS Number | 56821-03-5 | |

| Molecular Weight | 217.65 g/mol | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Solubility in DMSO | Approx. 10 mg/mL (for parent compound Phenoxazine) | [1] |

| Recommended Stock Concentration | 10-20 mM | [2] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

Recommended Working Concentrations for In Vitro Assays

The optimal working concentration of this compound should be determined empirically for each cell line and assay. However, based on studies with related phenoxazine compounds and other Akt inhibitors, the following concentration ranges can be used as a starting point.

| Assay Type | Cell Line(s) | Effective Concentration Range (µM) | Reference |

| Cell Viability / Cytotoxicity | Hepatocellular Carcinoma (dRLh-84, HepG2) | 1 - 50 | [3][4] |

| Apoptosis Induction | Human Epidermoid Carcinoma (KB-3-1), Human Chronic Myeloid Leukemia (K562) | >10 | [5] |

| Akt Inhibition (General) | Various Cancer Cell Lines | 2 - 5 (IC50) | |

| Akt Inhibition (MK2206, another Akt inhibitor) | LINC01554-transfected cells | 0.5 - 5.0 |

DMSO Cytotoxicity Thresholds

It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level.

| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation | Reference |

| ≤ 0.5% (v/v) | Generally well-tolerated with minimal to no cytotoxicity. | Recommended for most applications. | |

| > 0.5% - 1% (v/v) | May be tolerated by some robust cell lines, but cytotoxicity can be observed. | Use with caution and perform vehicle controls. | |

| > 1% (v/v) | Significant cytotoxicity is likely. | Avoid. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 217.65 g/mol = 2.1765 mg

-

-

-

Weighing the compound:

-

Carefully weigh out approximately 2.18 mg of this compound powder on an analytical balance.

-

-

Dissolving in DMSO:

-

Transfer the weighed this compound to a sterile amber microcentrifuge tube.

-

Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Cultured cells in multi-well plates

Procedure:

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare an intermediate dilution (optional but recommended):

-

To minimize pipetting errors and ensure accurate final concentrations, it is advisable to first prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).

-

-

Prepare final working concentrations:

-

Serially dilute the intermediate solution or the stock solution directly into the required volume of complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50 µM).

-

Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. For example, if you add 5 µL of a 100X working solution to 495 µL of medium in a well, the final DMSO concentration will be 1% if the stock was 100% DMSO. To achieve a final DMSO concentration of 0.5%, the stock solution should be diluted at least 1:200.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the test compound. This is essential to account for any effects of the solvent on the cells.

-

-

Cell Treatment:

-

Remove the existing medium from the cultured cells.

-

Add the prepared working solutions of this compound and the vehicle control to the respective wells.

-

Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Mandatory Visualizations

Caption: Experimental workflow for preparing and using this compound in DMSO.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Notes: Inhibition of Akt Phosphorylation by 2-Chlorophenoxazine

Introduction

2-Chlorophenoxazine (2-CPZ) and its derivatives are emerging as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade in cell survival, proliferation, and tumorigenesis. The Akt kinase is a central node in this pathway, and its phosphorylation is a key event in its activation. Aberrant Akt activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Phenoxazine compounds, in general, have demonstrated diverse biological activities, and the substitution of a chlorine atom at the C-2 position of the phenoxazine ring has been shown to enhance the inhibitory effect on Akt phosphorylation.[1]

These application notes provide a summary of the inhibitory effects of this compound derivatives on Akt phosphorylation and a detailed protocol for researchers to investigate these effects in a laboratory setting.

Mechanism of Action

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mechanistic target of rapamycin complex 2 (mTORC2). Dual phosphorylation at these sites leads to the full activation of Akt, which then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation and inhibit apoptosis.

This compound and its derivatives are thought to interfere with this cascade, leading to a reduction in the levels of phosphorylated Akt (p-Akt). While the precise molecular mechanism is still under investigation, it is hypothesized that these compounds may directly or indirectly inhibit the activity of Akt or upstream kinases in the pathway.

Data Presentation

The following table summarizes the qualitative data on the inhibition of Akt phosphorylation by N10-substituted this compound derivatives in rhabdomyosarcoma cells. The data indicates that the presence of a chlorine atom at the C-2 position enhances the inhibitory potency.

| Compound Class | Substitution | Relative Potency in Akt Phosphorylation Inhibition |

| N10-substituted phenoxazines | -H at C-2 | Less Potent |

| N10-substituted 2-chlorophenoxazines | -Cl at C-2 | More Potent[1] |

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on Akt phosphorylation in a selected cancer cell line.

Objective: To determine the effect of this compound on the phosphorylation of Akt at Ser473 or Thr308 in a time- and dose-dependent manner using Western blotting.

Materials:

-

This compound (2-CPZ)

-

Selected cancer cell line (e.g., A549, MCF-7, or a rhabdomyosarcoma cell line)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473) antibody

-

Rabbit anti-phospho-Akt (Thr308) antibody

-

Rabbit or mouse anti-total Akt antibody

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Western blot imaging system

Procedure:

-

Cell Culture and Seeding:

-

Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

On the day of the experiment, dilute the 2-CPZ stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

For dose-response experiments, starve the cells in serum-free medium for 4-6 hours prior to treatment. Then, replace the medium with the prepared 2-CPZ dilutions or vehicle control and incubate for a fixed time (e.g., 6, 12, or 24 hours).

-

For time-course experiments, treat the cells with a fixed concentration of 2-CPZ (e.g., 10 µM) and incubate for different durations (e.g., 0, 1, 3, 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control (β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the p-Akt band to the total Akt band and then to the loading control for each sample.

-

Plot the normalized p-Akt levels against the concentration of 2-CPZ for the dose-response experiment or against time for the time-course experiment.

-

Visualizations

Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.

Caption: Experimental workflow for assessing 2-CPZ's effect on Akt phosphorylation.

References

Application Notes and Protocols for Reversing P-glycoprotein Mediated Efflux with 2-Chlorophenoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These pumps actively remove a wide range of anticancer drugs from the cell, reducing their intracellular concentration and, consequently, their cytotoxic efficacy. 2-Chlorophenoxazine and its derivatives have been identified as potent modulators of MDR, capable of reversing P-gp-mediated drug resistance.

These application notes provide a comprehensive overview of the use of this compound as a P-gp inhibitor. Included are the mechanism of action, quantitative data on the efficacy of related compounds, and detailed protocols for key experiments to evaluate its potential in reversing MDR.

Mechanism of Action

This compound reverses P-gp-mediated efflux through direct interaction with the P-gp transporter. Evidence suggests that these modulators stimulate the vanadate-sensitive ATPase activity of P-gp, indicating a direct binding event.[1] This interaction is thought to allosterically or competitively inhibit the binding and/or transport of cytotoxic P-gp substrates, such as vinblastine. By inhibiting the pump's function, this compound allows the anticancer drug to accumulate within the resistant cancer cells, thereby restoring their sensitivity to the therapeutic agent. The lipophilicity of phenoxazine derivatives is a key determinant of their potency in modulating MDR.[1]

Caption: Mechanism of P-gp inhibition by this compound.

Data Presentation

| Compound Class | Cell Line | Resistance to VLB | Reversal of Resistance | Reference |

| 2-chloro-N10-substituted phenoxazines | KB8-5 (MDR Human Epidermoid Carcinoma) | 37-fold | Complete reversal at IC10 concentration | [1] |

| 2-chloro-N10-substituted phenoxazines | BC19/3 (MDR1-overexpressing Breast Carcinoma) | 86-fold | Complete reversal at IC10 concentration | [1] |

| 2-chloro-N10-substituted phenoxazines | GC3/c1 (MDR Colon Carcinoma) | - | Partial reversal | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in reversing P-gp-mediated multidrug resistance.

References

Application Notes and Protocols for Assessing 2-Chlorophenoxazine's Effect on Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Some derivatives have been shown to exhibit anticancer properties by inhibiting cell growth and viability, disregulating the cell cycle, and inducing apoptosis.[1] This document provides a detailed protocol for assessing the cytotoxic effects of 2-Chlorophenoxazine, a member of this family, on various cell lines. The following protocols outline standard colorimetric assays for determining cell viability: MTT, XTT, and Neutral Red. These assays are widely used to screen chemical compounds for their potential cytotoxic effects.[2][3][4]

Disclaimer: this compound is a chemical compound for research use only. Appropriate safety precautions should be taken when handling this and all other chemical reagents.

Overview of Cell Viability Assays

Several methods can be employed to measure cell viability, each with its own advantages and limitations. The choice of assay can depend on the cell type and the expected mechanism of action of the compound being tested.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[5][6]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step.[6]

-

Neutral Red (NR) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[2] The amount of dye extracted from the cells is proportional to the number of viable cells. The NR assay is considered to be independent of mitochondrial function.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells).

-

This compound: Stock solution prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). It is crucial to determine the solvent's own cytotoxic effects to establish a non-toxic concentration for the experiments.[7]

-

Cell Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: For cell detachment.

-

96-well cell culture plates.

-

MTT Assay Reagents:

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

XTT Assay Reagents:

-

XTT labeling reagent.

-

Electron-coupling reagent.

-

-

Neutral Red Assay Reagents:

-

Neutral Red solution (e.g., 50 µg/mL in sterile water).

-

Destaining solution (e.g., 1% acetic acid in 50% ethanol).

-

-

Microplate reader.

General Experimental Workflow

The overall workflow for assessing the effect of this compound on cell viability is depicted below.

Caption: General workflow for assessing cell viability.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.

-